molecular formula C14H12Cl2 B14624807 Benzene, 1,1'-ethylidenebis[chloro- CAS No. 55945-00-1

Benzene, 1,1'-ethylidenebis[chloro-

Cat. No.: B14624807
CAS No.: 55945-00-1
M. Wt: 251.1 g/mol
InChI Key: HWOCJCGWXIVWGF-UHFFFAOYSA-N
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Description

Benzene, 1,1’-ethylidenebis[chloro-] is an organic compound with the molecular formula C14H14Cl2. It is also known by other names such as 1,1’-Diphenylethane and 1,1’-Ethylidenebisbenzene . This compound is characterized by its two benzene rings connected by an ethylidene bridge, with chlorine atoms attached to the benzene rings. It is used in various chemical processes and has significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,1’-ethylidenebis[chloro-] can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Benzene, 1,1’-ethylidenebis[chloro-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Types of Reactions:

    Substitution Reactions: Benzene, 1,1’-ethylidenebis[chloro-] undergoes electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction Reactions: Reduction of Benzene, 1,1’-ethylidenebis[chloro-] can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Electrophilic Substitution: Halogens, nitric acid, sulfuric acid, and Lewis acids.

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzene, 1,1’-ethylidenebis[chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the chlorine atoms act as leaving groups, allowing the formation of new bonds with electrophiles. This mechanism is crucial in its reactivity and applications in various chemical processes .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,1’-ethylidenebis[chloro-] is unique due to the presence of chlorine atoms, which significantly influence its chemical reactivity and applications. The chlorine atoms make it more reactive in electrophilic substitution reactions compared to its non-chlorinated counterparts .

Properties

CAS No.

55945-00-1

Molecular Formula

C14H12Cl2

Molecular Weight

251.1 g/mol

IUPAC Name

1-chloro-2-[1-(2-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H12Cl2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10H,1H3

InChI Key

HWOCJCGWXIVWGF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)C2=CC=CC=C2Cl

Origin of Product

United States

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